7-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Antimicrobial Resistance Antibacterial MIC

7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS 2021809-76-5) is a structurally definitive dihalogenated scaffold. The critical 7-bromo/8-chloro substitution pattern is non-interchangeable with other regioisomers—using analogs confounds SAR reproducibility and target-binding outcomes. Its weak MAO-B activity (IC50 17 µM) makes it a distinctive negative control. Procure this exact building block to ensure consistency across halogen-π interaction studies, crystal engineering, and enzyme assays.

Molecular Formula C9H5BrClNO
Molecular Weight 258.5
CAS No. 2021809-76-5
Cat. No. B2380422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-chloro-1,2-dihydroquinolin-2-one
CAS2021809-76-5
Molecular FormulaC9H5BrClNO
Molecular Weight258.5
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=O)N2)Cl)Br
InChIInChI=1S/C9H5BrClNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13)
InChIKeyPEUZREMYKSIZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS 2021809-76-5): Structural and Procurement Profile


7-Bromo-8-chloro-1,2-dihydroquinolin-2-one (CAS 2021809-76-5) is a halogenated dihydroquinolin-2-one derivative with the molecular formula C9H5BrClNO and a molecular weight of 258.50 g/mol. It is characterized by the simultaneous presence of a bromine atom at the 7-position and a chlorine atom at the 8-position on the quinolinone scaffold . This compound serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology research . Commercial availability is limited, with typical purity specifications of 95% and limited lot-to-lot analytical traceability from major vendors .

The Procurement Risks of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one Analog Substitution


This specific substitution pattern (7-bromo/8-chloro) is critical to the molecule's biological and physicochemical identity, rendering it non-interchangeable with other regioisomeric or mono-halogenated quinolinones. The unique steric and electronic environment created by the 7-bromo and 8-chloro groups influences target binding and reactivity profiles, which cannot be predicted from the properties of the parent scaffold [1]. Using an analog as a substitute introduces the risks of loss of target activity and the confounding of experimental results due to differential intermolecular interactions [2].

Quantitative Evidence and Comparative Performance of 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one


Antimicrobial Potency: MIC Comparison Against S. aureus

The compound has demonstrated a minimum inhibitory concentration (MIC) of 5.4 μg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent . This is a specific, quantifiable activity for the compound. However, the same source does not provide a direct, side-by-side MIC value for a specific comparator such as 7-bromoquinolin-2(1H)-one or 8-chloroquinolin-2(1H)-one under identical assay conditions.

Antimicrobial Resistance Antibacterial MIC

Monoamine Oxidase B (MAO-B) Inhibition: A Moderate Profile

The compound is a weak inhibitor of human membrane-bound monoamine oxidase B (MAO-B), with a reported IC50 of 17,000 nM (1.70E+4 nM) [1]. This value is provided without a direct comparator in the same assay. By way of class-level comparison, other MAO-B inhibitors such as safinamide or rasagiline typically exhibit IC50 values in the low nanomolar range, highlighting the comparatively weak interaction of this scaffold.

MAO-B Neuroprotection Enzyme Inhibition

Crystal Engineering: Unique Halogen-π Interaction Potential

The specific 7-bromo/8-chloro substitution pattern is hypothesized to be a strong candidate for forming unique intermolecular halogen-π interactions. Studies on related N-(2-halophenyl)quinolin-2-one derivatives have detected a unique halogen-π association in their single crystals, a finding relevant for supramolecular chemistry [1]. This property is highly dependent on the specific halogen atom and its position on the ring.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Recommended Use Cases for 7-Bromo-8-chloro-1,2-dihydroquinolin-2-one


Scaffold for Halogen-Specific Structure-Activity Relationship (SAR) Exploration

Given the absence of robust biological data, the primary recommended application is as a specific building block in SAR studies. Researchers exploring the impact of the 7,8-dihalogenation pattern on the quinolin-2-one core can use this compound as a definitive entry point to compare against mono-halogenated (e.g., 7-bromo or 8-chloro) or other regioisomeric analogs [1].

Crystal Engineering and Supramolecular Synthon Studies

Based on the known propensity of structurally similar halogenated quinolinones to form unique halogen-π interactions, this compound is a candidate for fundamental studies in crystal engineering. It can be used to investigate the formation of halogen-bonded supramolecular architectures, a property not generalizable to all analogs [2].

Negative Control for MAO-B Inhibition Assays

Its weak inhibitory activity against MAO-B (IC50 = 17,000 nM) positions this compound as a potential negative control in enzyme inhibition assays. This is a specific, albeit low-impact, application that distinguishes it from more potent inhibitors in the same chemical class [3].

Technical Documentation Hub

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